2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole
Overview
Description
2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is a heterocyclic compound containing a five-membered imidazole ring. This compound is characterized by the presence of a bromine atom at position 2, an ethoxymethyl group at position 1, and a nitro group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole typically involves a multi-step process. One common method includes the bromination of 1-(ethoxymethyl)-4-nitro-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Substitution: Formation of 1-(ethoxymethyl)-4-nitro-1H-imidazole derivatives.
Reduction: Formation of 2-amino-1-(ethoxymethyl)-4-nitro-1H-imidazole.
Oxidation: Formation of 2-bromo-1-(carboxymethyl)-4-nitro-1H-imidazole.
Scientific Research Applications
2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole has several applications in scientific research:
Pharmaceutical Research: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Ligand Development: The compound can be modified to create ligands that bind to specific sites on other molecules, influencing their activity and selectivity in chemical reactions.
Functional Materials: Its unique properties allow exploration in the development of functional materials with specific electrical, optical, or magnetic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions, affecting the reactivity of the imidazole ring. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
- 2-Bromo-1-(methoxymethyl)-1H-imidazole
- 5-Bromo-2-propyl-1H-imidazole
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
Comparison: Compared to similar compounds, 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is unique due to the presence of both a bromine atom and a nitro group on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and biological studies .
Properties
IUPAC Name |
2-bromo-1-(ethoxymethyl)-4-nitroimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O3/c1-2-13-4-9-3-5(10(11)12)8-6(9)7/h3H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQTXTHOUGCEDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(N=C1Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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